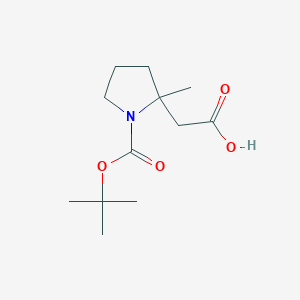
N-Boc-2-(2-methylpyrrolidin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid group. This can be achieved through a reaction with carbon dioxide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butoxycarbonyl group, using nucleophiles such as amines or alcohols.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, modulating the reactivity of the pyrrolidine ring and the carboxylic acid group. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-{1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid can be compared with similar compounds, such as:
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}acetic acid: This compound lacks the methyl group on the pyrrolidine ring, which may affect its reactivity and binding properties.
N-Boc-pyrrolidine-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
tert-Butyl 2-pyrrolidinecarboxylate: This compound has a tert-butyl ester group instead of a carboxylic acid group, influencing its solubility and reactivity.
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(13,4)8-9(14)15/h5-8H2,1-4H3,(H,14,15) |
Clave InChI |
BITMKUYDJJJZPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1C(=O)OC(C)(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



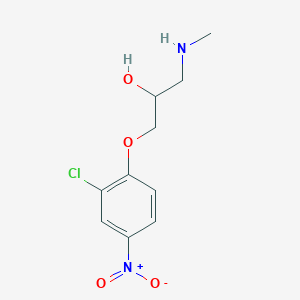
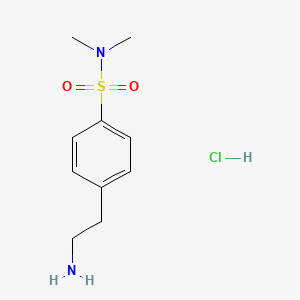
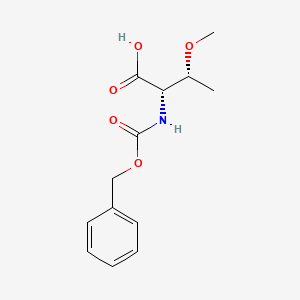
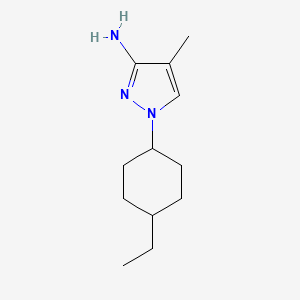
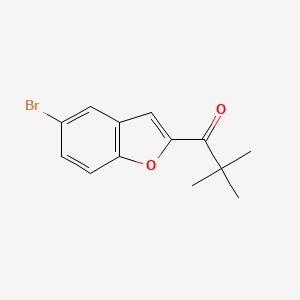
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
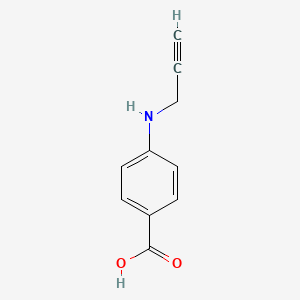

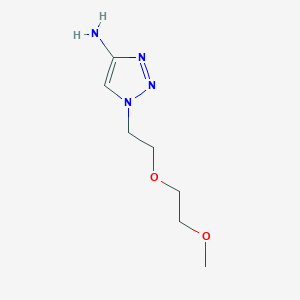

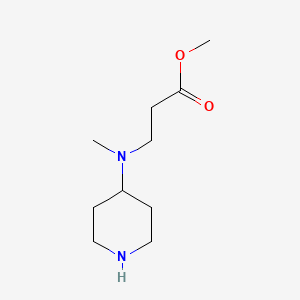
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)

